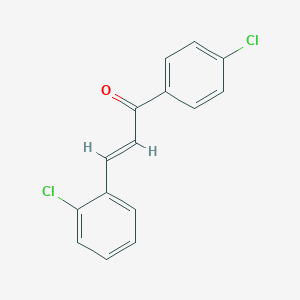

2,4'-Dichlorochalcone

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h1-10H/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLWUEVPWWNNGO-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80418104 | |

| Record name | SBB068399 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80418104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19672-60-7 | |

| Record name | NSC54881 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SBB068399 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80418104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-DICHLOROCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Dichlorochalcone and Its Derivatives

Traditional Synthesis Approaches for Chalcones

The cornerstone of chalcone (B49325) synthesis has long been a set of reliable and well-established chemical reactions. These methods, while conventional, are still widely used due to their effectiveness and familiarity in the field of organic chemistry.

Claisen-Schmidt Condensation

The most prominent and widely utilized method for synthesizing chalcones is the Claisen-Schmidt condensation. globalresearchonline.netrsc.org This reaction involves the base-catalyzed aldol (B89426) condensation between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative. globalresearchonline.netrasayanjournal.co.in In the context of 2,4'-Dichlorochalcone, this would involve the reaction of 4'-chloroacetophenone (B41964) with 2-chlorobenzaldehyde (B119727).

The reaction is typically carried out in the presence of an aqueous alkaline base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcohol solvent like ethanol (B145695) or methanol (B129727). rsc.orgresearchgate.net The concentration of the base can range from 10% to 60%. asianpubs.org The process begins with the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated chalcone. jetir.org While effective, traditional Claisen-Schmidt reactions can require long reaction times, from several hours to a week at room temperature, or heating at around 50°C for 12-15 hours. ajchem-a.comajchem-a.com

One of the key advantages of this method is its simplicity and the high purity and yields of the products obtained under optimal conditions. rsc.orgfabad.org.tr For instance, the synthesis of various substituted chalcones using NaOH in methanol at room temperature for 3 hours has been reported to achieve yields greater than 80%. jetir.org

Other Conventional Synthesis Methods

Beyond the Claisen-Schmidt condensation, several other classical methods have been adapted for the synthesis of the chalcone scaffold. japsonline.comresearchgate.net

Suzuki Coupling Reaction: This palladium-catalyzed cross-coupling reaction provides a versatile route to chalcones. japsonline.com One strategy involves the coupling of a cinnamoyl chloride with a phenylboronic acid. fabad.org.tr An alternative pathway couples a benzoyl chloride with a styrylboronic acid, which has been shown to produce chalcones in good to excellent yields (68–93%). researchgate.net

Carbonylative Heck Reaction: Chalcones can be synthesized via the palladium-catalyzed carbonylative Heck reaction. This method typically involves the reaction of aryl iodides with styrene (B11656) derivatives in the presence of carbon monoxide. ajchem-a.comfrontiersin.org This approach effectively constructs the three-carbon bridge of the chalcone skeleton. researchgate.net

Wittig Reaction: The Wittig reaction offers another route, involving the reaction of a stable phosphorus ylide (derived from an acetophenone) with an aldehyde. samipubco.com This method is noted for producing highly pure chalcones with excellent yields, often ranging from 80–100%, which can be superior to those from aldol condensations. asianpubs.org The purification is also simplified as the triphenylphosphine (B44618) oxide byproduct can be easily removed. asianpubs.org

Friedel-Crafts Acylation: This reaction can be used to synthesize chalcones by acylating a phenol (B47542) with a cinnamoyl chloride. ajchem-a.comsamipubco.com In this approach, the phenol forms the A-ring of the chalcone, while the cinnamoyl chloride provides the B-ring and the three-carbon enone bridge. ajchem-a.com This method is particularly useful for synthesizing hydroxychalcones.

Advanced Synthesis Methodologies for this compound Analogs

In response to the need for more efficient, rapid, and environmentally friendly synthetic processes, a number of advanced methodologies have been developed and applied to the synthesis of chalcones, including dichlorinated analogs.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. asianpubs.org When applied to chalcone synthesis, it dramatically reduces reaction times from hours to minutes and frequently improves product yields. globalresearchonline.netajchem-a.comsamipubco.com This method is considered a step towards "green chemistry" as it is easy, effective, economical, and eco-friendly. ajchem-a.com

The Claisen-Schmidt condensation can be efficiently performed under microwave irradiation. For example, the condensation of substituted acetophenones and benzaldehydes in the presence of a base like KOH in ethanol can be completed in 10 to 50 seconds at a microwave power of 450 watts. ajchem-a.com In a comparative study, the synthesis of ferrocenyl chalcones via microwave irradiation was completed in 1-5 minutes with yields of 78-92%, whereas the conventional method required 10-40 hours and gave yields of 71-87%. samipubco.com The use of microwave heating in a sealed vessel can achieve temperatures much higher than the boiling point of the solvent, further accelerating the reaction. ajchem-a.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Chalcones

| Entry | Reactants | Method | Catalyst/Solvent | Time | Yield (%) | Reference |

| 1 | Acetophenone, Benzaldehyde | Conventional | NaOH/EtOH | 24 h | Low | globalresearchonline.net |

| 2 | Acetophenone, Benzaldehyde | Microwave | KOH/EtOH | 10-50 s | 85-95 | ajchem-a.com |

| 3 | Acetylferrocene, Benzaldehydes | Conventional | KOH/EtOH | 10-40 h | 71-87 | samipubco.com |

| 4 | Acetylferrocene, Benzaldehydes | Microwave | KOH/EtOH | 1-5 min | 78-92 | samipubco.com |

| 5 | o-hydroxy acetophenones, Aldehydes | Microwave (Solvent-free) | K2CO3 | 3-5 min | 80-90 | asianpubs.org |

Green Chemistry Approaches

The principles of green chemistry focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In chalcone synthesis, this often involves the use of environmentally benign catalysts and solvents.

One approach is the use of solid catalysts like anhydrous potassium carbonate (K2CO3) instead of corrosive bases like NaOH or KOH. asianpubs.orgfrontiersin.org K2CO3 is cheap, non-toxic, and easy to handle, making the process more eco-friendly. asianpubs.org Another green catalyst employed is fly ash:H2SO4, which has been used for the microwave-assisted synthesis of chalcones. globalresearchonline.net The use of natural extracts, such as Sterculia extract, as a catalyst for the Claisen-Schmidt condensation under microwave irradiation also represents a green synthetic route, achieving high yields in under 3 minutes. researchgate.net These methods often align with other green principles, such as being performed under solvent-free conditions. frontiersin.org

Solvent-Free Synthesis Techniques

Conducting reactions without a solvent minimizes waste and reduces environmental impact. Solvent-free Claisen-Schmidt condensations have been successfully developed for chalcone synthesis. researchgate.net A common technique, known as 'Grindstone Chemistry', involves grinding the solid reactants (acetophenone and aldehyde) with a solid base catalyst, such as NaOH or p-toluenesulfonic acid (p-TSA), using a mortar and pestle.

This method is not only environmentally friendly but also remarkably efficient, with reactions often completing in a matter of minutes at room temperature, affording products in high yields and purity. japsonline.com For example, grinding an equimolar mixture of 2-(4-acetylphenylamino)-3-(4-chlorophenyl)-1,8-naphthyridine, benzaldehyde, and solid NaOH for just 5.5 minutes resulted in a 90% yield of the corresponding chalcone. Another study demonstrated the synthesis of (E)-1, 3-bis (4-Chlorophenyl)prop-2-en-1-one in very short reaction times (2-4 minutes) and high yields (97%) using p-TSA as a catalyst under solvent-free conditions at 50–60 °C.

Continuous-Flow Deuteration Reactions

Continuous-flow chemistry offers a modern and efficient approach to the synthesis of deuterated molecules, overcoming many drawbacks of traditional batch methods. nih.gov This technique is particularly advantageous for deuteration reactions, as it allows for precise control over reaction conditions and enhances safety by generating deuterium (B1214612) gas on-demand. mdpi.comresearchgate.net

The synthesis of deuterated chalcones often begins with the preparation of ynone precursors, such as 1,3-diphenylprop-2-yn-1-one, through Sonogashira coupling of benzoyl chlorides and phenylacetylenes. ekb.eg The subsequent deuteration is frequently carried out using an H-Cube® system. ekb.eg In this setup, a deuterium oxide (D₂O) source replaces the typical water (H₂O) source for in-situ electrolytic generation of high-purity deuterium gas, which eliminates the need to handle potentially hazardous D₂ gas cylinders. mdpi.comresearchgate.netmdpi.com

This flow chemistry-based deuteration is highly selective. nih.gov By carefully tuning parameters such as catalyst type, pressure, and temperature, selective deuterium addition to the carbon-carbon double bond of the enone system can be achieved without affecting other parts of the molecule. nih.govmdpi.com The method is noted for being convenient, time-efficient, cost-effective, and safe. nih.gov The resulting deuterium-labeled chalcone derivatives are valuable in studies of metabolic pathways and can exhibit improved metabolic properties compared to their non-deuterated parent compounds. mdpi.com

| Parameter | Description | Source |

| Reaction Type | Continuous-flow partial deuteration | nih.gov |

| Precursor | 1,3-diphenylprop-2-yn-1-one (Ynone) | ekb.eg |

| Deuterium Source | Deuterium Oxide (D₂O) | mdpi.commdpi.com |

| Apparatus | H-Cube® Continuous-Flow Reactor | mdpi.comekb.eg |

| Key Advantage | On-demand, high-purity D₂ gas generation enhances safety and control. | nih.govmdpi.commdpi.com |

Structural Modifications and Derivative Synthesis Strategies

Synthesis of Novel Halogenated Chalcones

The synthesis of novel halogenated chalcones, including derivatives of this compound, is most commonly achieved through the Claisen-Schmidt condensation. saudijournals.comjchemrev.com This base-catalyzed reaction involves the condensation of a substituted acetophenone with a substituted benzaldehyde. saudijournals.comresearchgate.net

To create diverse halogenation patterns, chemists can vary the halogen substituents on both the acetophenone and benzaldehyde precursors. researchgate.net For instance, reacting 4-bromoacetophenone with various halogen-substituted benzaldehydes in the presence of a catalyst like sodium hydroxide yields a range of halogenated chalcones. researchgate.net Similarly, condensing acetophenone with chlorinated benzaldehydes produces halogenated chalcone derivatives. saudijournals.com The introduction of different halogens (e.g., chlorine, bromine) onto the aromatic rings significantly influences the electronic properties, solubility, and biological potential of the resulting chalcone. vulcanchem.comtandfonline.com

The reaction is typically carried out in an alcohol solvent, such as ethanol, and can proceed at room temperature over several hours. researchgate.netmdpi.com The resulting solid products are often purified by filtration and recrystallization. ajchem-a.com

| Reactant A (Acetophenone Derivative) | Reactant B (Benzaldehyde Derivative) | Resulting Chalcone Type | Source |

| 4-Bromoacetophenone | Halogen-substituted benzaldehydes | Variously halogenated chalcones | researchgate.net |

| Acetophenone | Chlorinated benzaldehydes | Halogenated chalcones | saudijournals.com |

| 4-Hydroxyacetophenone | 4-Chlorobenzaldehyde | (E)-4'-hydroxy-4-chlorochalcone | researchgate.net |

| 1-(4-hydroxyphenyl)ethan-1-one | para-substituted benzaldehydes | Halogenated chalcones | mdpi.com |

Integration of Sulfonamide Moieties

A prominent strategy in medicinal chemistry involves the creation of hybrid molecules by integrating sulfonamide moieties into the chalcone scaffold. nih.govmdpi.com This approach aims to combine the pharmacophoric features of both chalcones and sulfonamides to develop new compounds with enhanced biological activities. nih.gov

The synthesis typically starts by reacting an amino-substituted acetophenone, such as 4-aminoacetophenone, with a substituted benzenesulfonyl chloride (e.g., 2,4-dichloro-5-methylbenzenesulfonyl chloride) in a solvent like dry pyridine. nih.gov This step yields a sulfonamide-bearing acetophenone intermediate. Subsequently, this intermediate undergoes a Claisen-Schmidt condensation with various substituted benzaldehydes in a basic medium to produce the final chalcone-sulfonamide hybrids. nih.gov These reactions result in compounds like (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide derivatives. nih.gov The incorporation of the sulfonamide group has been shown to be a valuable strategy in developing novel therapeutic agents.

Formation of Metal Complexes with Dichlorochalcone Ligands

Dichlorochalcone derivatives can act as ligands to form coordination complexes with various transition metals. ajchem-a.comajchem-a.comkwasu.edu.ng The synthesis of these metal complexes typically involves reacting a dichlorochalcone ligand, such as 4-methoxy-2”,4”-dichlorochalcone, with a metal(II) salt (e.g., chlorides of Co(II), Ni(II), Cu(II)) in a suitable solvent mixture like methanol and chloroform. ajchem-a.comkwasu.edu.ng

The reaction is often carried out under reflux for several hours. ajchem-a.com In some procedures, the pH is adjusted using a methanolic ammonia (B1221849) solution to facilitate the complex formation. ajchem-a.comnajah.edu The resulting solid metal complexes are then isolated by filtration and washed. ajchem-a.com Spectroscopic techniques, including FT-IR, UV-Visible, and NMR, are used to characterize the structure of these complexes and confirm the coordination of the metal ion to the chalcone ligand, often through the carbonyl oxygen. ajchem-a.comajchem-a.com The formation of these complexes can lead to enhanced biological activity compared to the free ligands. ajchem-a.com

| Metal Ion | Ligand Example | Resulting Complex | Source |

| Ni(II), Cu(II), Co(II) | 4-methoxy-2”,4”-dichlorochalcone | [M(L)₂] type complexes | ajchem-a.comajchem-a.com |

| Ni(II) | Chalcone-derivative ligand (HL) | Ni(L)₂(NH₃) | najah.edu |

| Cu(II) | Chalcone-derivative ligand (HL) | Cu(L)₂(DMF)₂ | najah.edu |

| Co(II) | Chalcone-derivative ligand (HL) | Co(L)₂(H₂O) | najah.edu |

Molecular Hybridization for Enhanced Bioactivity

Molecular hybridization is a powerful drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds into a single new molecule. mdpi.com This approach aims to create hybrid compounds with improved affinity, efficacy, or a broader spectrum of activity. mdpi.comjchr.org

In the context of dichlorochalcones, this strategy has been employed to synthesize novel hybrids with potential therapeutic applications. For example, 2,4-dichlorophenoxyacetamide-chalcone hybrids have been designed and synthesized as potential c-Met kinase inhibitors for cancer therapy. researchgate.net Another approach involves creating hybrids of 4'-chlorochalcone (B1662104) with the antimalarial drug chloroquine (B1663885) to overcome drug resistance. mdpi.com These hybrid molecules are constructed by linking the two parent structures, often through a flexible linker, or by directly fusing their core moieties. mdpi.com The resulting hybrids, such as those combining chalcones with sulfonamides or N-aryl piperazine (B1678402), often exhibit synergistic or enhanced biological effects compared to the individual components. mdpi.comnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 2,4 Dichlorochalcone Research

Spectroscopic Elucidation Methods

Spectroscopic techniques are fundamental in determining the molecular structure of 2,4'-Dichlorochalcone by examining the interaction of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the analysis of chalcones, including this compound, specific vibrational frequencies are indicative of key structural features. The characteristic carbonyl (C=O) stretching vibration is a prominent feature in the IR spectrum of chalcones, typically appearing in the range of 1654-1663 cm⁻¹. ajchem-a.com Another significant absorption is the carbon-carbon double bond (C=C) of the enone system, which is observed between 1575-1589 cm⁻¹. ajchem-a.com For halogenated chalcones, such as 4-bromo-2',4'-dichlorochalcone, the C-Cl vibrations are expected to occur in the region of 750–800 cm⁻¹. vulcanchem.com

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Carbonyl (C=O) | 1654-1663 |

| Alkene (C=C) | 1575-1589 |

| Carbon-Chlorine (C-Cl) | 750–800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei within the molecule, revealing the connectivity and chemical environment of the atoms.

In the ¹H-NMR spectra of chalcones, the vinylic protons (H-α and H-β) of the α,β-unsaturated system are particularly diagnostic. These protons typically appear as doublets, with H-α resonating in the range of δ 7.35–7.79 ppm and H-β in the range of δ 7.48–8.23 ppm. ajchem-a.com The aromatic protons show signals in the range of δ 6.88–7.93 ppm, with their exact chemical shifts influenced by the positions of the chloro substituents on the aromatic rings. ajchem-a.com

¹³C-NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms. For chalcone (B49325) derivatives, the carbonyl carbon is a key resonance, often found near δ 190 ppm. vulcanchem.com The carbons of the aromatic rings and the double bond also give characteristic signals that aid in the complete structural assignment.

| Proton | Chemical Shift (ppm) |

| H-α (vinylic) | 7.35 – 7.79 |

| H-β (vinylic) | 7.48 – 8.23 |

| Aromatic Protons | 6.88 – 7.93 |

| Carbon | Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~190 |

Mass Spectrometry (MS, EI-MS, LC-HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Electron Ionization Mass Spectrometry (EI-MS) is a common method used for the characterization of chalcones. ajchem-a.com In the EI-MS spectrum of a related compound, 4-methoxy-2',4'-dichlorochalcone, the molecular ion peak [M]⁺ was observed at m/z 307, which corresponds to its molecular weight. ajchem-a.com High-Resolution Mass Spectrometry (HRMS), often coupled with Liquid Chromatography (LC-HRMS), offers highly accurate mass measurements, which can be used to determine the elemental formula of the compound and its fragments. researchgate.netub.edu This technique is invaluable for confirming the identity of synthesized chalcones and for studying their fragmentation patterns. researchgate.net

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of chalcones is typically characterized by two main absorption bands. fabad.org.tr For a related compound, 4-methoxy-2',4'-dichlorochalcone, an absorption band at 242 nm was assigned to the π-π* transitions of the aromatic groups and conjugated double bonds. ajchem-a.com A second band at 344 nm was attributed to the n-π* transition of the carbonyl group. ajchem-a.com The position and intensity of these bands are influenced by the substituents on the aromatic rings.

| Transition | Wavelength (nm) (for 4-methoxy-2',4'-dichlorochalcone) |

| π-π | 242 ajchem-a.com |

| n-π | 344 ajchem-a.com |

Crystallographic and Diffraction Studies

Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state.

Powder X-ray Diffraction Analysis

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline structure of a material. libretexts.org By shining X-rays on a powdered sample, a diffraction pattern is generated that is unique to the crystalline phase or phases present. libretexts.org This pattern can be used as a "fingerprint" to identify the compound. springernature.com While specific PXRD data for this compound is not detailed in the provided context, the technique is generally applied to confirm the crystal structure of novel chalcone derivatives. nih.gov For instance, the crystal structure of a related compound, 2,4,5-trimethoxy-4'-chlorochalcone, was confirmed using powder X-ray diffraction analysis. nih.gov The analysis of the diffraction pattern allows for the determination of unit cell parameters and can confirm the phase purity of the synthesized material. scielo.org.mx

Thermal Analysis Techniques

Thermal analysis techniques are a group of methods used to measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These techniques are crucial in the characterization of materials, providing information on thermal stability, phase transitions, and decomposition.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov Both the sample and the reference are maintained at nearly the same temperature throughout the experiment. nih.gov DSC is widely used to determine the thermal properties of compounds, such as melting point, glass transitions, and enthalpy of fusion. uomustansiriyah.edu.iq

In the context of this compound research, DSC provides valuable insights into its thermal behavior. The primary thermal event observed for a crystalline solid like this compound upon heating is melting. The DSC thermogram will show an endothermic peak, from which the melting point and the enthalpy of fusion (the heat absorbed during melting) can be determined. uomustansiriyah.edu.iqwikipedia.org

While a detailed, publicly available DSC curve for this compound is scarce, the melting point for this compound has been reported to be in the range of 82-83 °C . researchgate.net This value is a key characteristic parameter that can be precisely determined using DSC. The sharpness of the melting peak in a DSC curve can also provide an indication of the sample's purity; a sharp peak is characteristic of a pure compound, while impurities tend to broaden the melting range.

For comparison, the thermal behavior of other dichlorochalcone isomers and related chalcone derivatives has been studied using DSC. For instance, a study on a series of new chalcone derivatives, including a chloro-substituted analogue, demonstrated that these compounds exhibit clear melting endotherms in their DSC thermograms. researchgate.net Another research on substituted chalcones highlighted the use of DSC in determining their phase changing properties and thermal stability. rsc.org The melting points of chalcones are influenced by their substitution patterns. For example, 4,4'-Dichlorochalcone has a significantly higher melting point, reported to be in the range of 153-161 °C. This illustrates how the position of the chlorine atoms on the phenyl rings can have a substantial impact on the crystalline structure and, consequently, the melting temperature.

The data obtained from DSC analysis is instrumental in quality control and for understanding the physical properties of this compound, which can be critical for its potential applications.

Interactive Data Table: Thermal Properties of this compound and Related Compounds

| Compound Name | Melting Point (°C) | Notes |

| This compound | 82-83 | researchgate.net |

| 4,4'-Dichlorochalcone | 153-161 | Illustrates the effect of chlorine substitution position on melting point. |

| 4-Chlorochalcone | 113-117 | uomustansiriyah.edu.iq |

Biological Activities and Pharmacological Potential of 2,4 Dichlorochalcone

Antimicrobial Research of 2,4'-Dichlorochalcone and Related Dichlorochalcones

Chalcones, characterized by their open-chain flavonoid structure, are widely recognized for their antimicrobial properties. mdpi.com The presence of an α, β-unsaturated carbonyl group in their molecular structure contributes to their diverse biological activities. mdpi.com Among these, dichlorinated chalcones, including this compound, have been the subject of studies investigating their potential to combat microbial growth and pathogenicity. researchgate.net

Antifungal Efficacy Studies

Research has demonstrated the potent inhibitory effects of this compound on the growth and reproduction of significant fungal pathogens. mdpi.comresearchgate.net In in vitro studies, a 1 µM concentration of this compound was found to significantly inhibit the mycelial growth of Fusarium tricinctum by 32.3% and Trichothecium roseum by 65.2%. mdpi.comresearchgate.net Furthermore, this concentration led to a substantial decrease in conidial production for both fungi, with reductions of 64-65%. mdpi.com Lower concentrations of the compound (0.01 or 0.1 µM) also showed inhibitory effects, though to a lesser extent. mdpi.com

Table 1: Effect of this compound on Fungal Growth and Sporulation

| Fungus | Concentration | Mycelial Growth Inhibition | Conidial Production Inhibition |

|---|---|---|---|

| Fusarium tricinctum | 1 µM | 32.3% | ~64-65% |

Data sourced from studies on the in vitro effects of this compound. mdpi.comresearchgate.net

The antifungal activity of this compound extends to the reduction of disease caused by fungal pathogens in postharvest crops. mdpi.commdpi.com Treatment with 1 µM this compound effectively inhibited the expansion of potato dry rot caused by F. tricinctum by 48.6% after 7 days. mdpi.com Similarly, it reduced the development of apple rot spot caused by T. roseum by 36.3% after 20 days. mdpi.com These findings highlight the potential of this compound to control postharvest diseases by suppressing the pathogenicity of these fungi. mdpi.comresearchgate.net

Table 2: Inhibition of Disease Development by this compound

| Pathogen | Host Crop | Concentration | Disease Inhibition | Timeframe |

|---|---|---|---|---|

| Fusarium tricinctum | Potato | 1 µM | 48.6% | 7 days |

Data based on research investigating the effect of this compound on postharvest diseases. mdpi.com

Mechanisms of Antifungal Action

The antifungal effects of this compound are attributed to several underlying mechanisms that disrupt essential cellular processes in fungi.

A key mechanism of action for this compound is the disruption of the fungal cell membrane. mdpi.commdpi.com Treatment with 1 µM of the compound led to a significant increase in cell membrane permeability in both F. tricinctum and T. roseum, with increases of 25% and 22.5%, respectively. mdpi.comresearchgate.netresearchgate.net This alteration of the cell membrane integrity is a critical factor in the compound's antifungal activity. acs.orgkyushu-u.ac.jpscielo.br

Interestingly, this compound has been found to activate the cyanide-resistant respiratory pathway in fungi. mdpi.comresearchgate.netresearchgate.net This pathway involves an enzyme called alternative oxidase (AOX). mdpi.comslideshare.net Treatment with this compound significantly inhibited the total respiration rate while simultaneously activating this alternative pathway. mdpi.comresearchgate.netresearchgate.net This was confirmed by protein immunoblotting, which showed that a 1 µM concentration of the chalcone (B49325) increased the levels of AOX by 52.76% in F. tricinctum and 39.13% in T. roseum after 4 hours of treatment. mdpi.comresearchgate.net The activation of this less efficient respiratory pathway contributes to cellular stress and inhibits fungal growth. mdpi.comnih.gov

Table 3: Mechanistic Effects of 1 µM this compound

| Fungus | Cell Membrane Permeability Increase | AOX Level Increase |

|---|---|---|

| Fusarium tricinctum | 25% | 52.76% |

Data compiled from studies on the antifungal mechanisms of this compound. mdpi.comresearchgate.netresearchgate.net

Induction of Reactive Oxygen Species (ROS) Production

Research has shown that this compound can induce the production of intracellular Reactive Oxygen Species (ROS). researchgate.net In a study investigating its effects on the fungal pathogens Fusarium tricinctum and Trichothecium roseum, the compound was found to significantly increase ROS accumulation. researchgate.net At a concentration of 1 µM, this compound increased intracellular ROS levels by 41.7% in F. tricinctum and 65.4% in T. roseum. researchgate.net A lower concentration of 0.1 µM also resulted in significant ROS increases of 25% and 38.2%, respectively. researchgate.net This elevation in ROS suggests that the compound's mechanism of action may involve inducing oxidative stress within target cells. researchgate.net

| Concentration | ROS Increase in F. tricinctum (%) | ROS Increase in T. roseum (%) | Reference |

|---|---|---|---|

| 1 µM | 41.7 | 65.4 | researchgate.net |

| 0.1 µM | 25.0 | 38.2 | researchgate.net |

Antibacterial Activity Investigations

The antibacterial properties of this compound have been evaluated against a variety of bacterial strains, demonstrating a range of efficacy.

Inhibition against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis)

Studies have confirmed that this compound exhibits activity against Gram-positive bacteria. A series of chalcone derivatives, including the 2,4'-dichloro substituted compound, were found to be active against both Staphylococcus aureus and Bacillus subtilis. nih.gov The minimum inhibitory concentrations (MIC) for these compounds were reported to be between 0.4 and 0.6 mg/mL. nih.gov Further research identified a derivative containing a 2",4"-dichlorophenyl ring as having the most potent antibacterial and antifungal activities among nineteen related compounds, reinforcing the significance of this substitution pattern. researchgate.net

Inhibition against Gram-Negative Bacterial Strains (e.g., Pseudomonas aeruginosa, Shigella sonnei, Shigella boydii)

The efficacy of this compound against Gram-negative bacteria appears to be more selective. In a study screening seven chalcone derivatives, it was observed that most of the compounds, with the exception of one, showed no inhibitory activity against Pseudomonas aeruginosa. nih.gov

Specific research data on the inhibitory effects of this compound against Shigella sonnei and Shigella boydii is not available in the reviewed literature. While other chalcone derivatives have shown activity against these strains, information pertaining strictly to the 2,4'-dichloro variant is absent. researchgate.net

Minimum Inhibitory Concentration (MIC) Studies

Minimum Inhibitory Concentration (MIC) studies quantify the lowest concentration of a compound required to inhibit visible bacterial growth. For this compound and its closely related derivatives, MIC values have been established against several bacteria. A compound featuring a 2",4"-dichlorophenyl ring, believed to be this compound, demonstrated a potent MIC of 45.37 µM. researchgate.net Another study reported MIC values for a series of chalcones, including the 2,4'-dichloro derivative, to be in the range of 0.4 to 0.6 mg/mL against Staphylococcus aureus and Bacillus subtilis. nih.gov

| Bacterial Strain | Reported MIC | Reference |

|---|---|---|

| General (including S. aureus, B. subtilis) | 45.37 µM (for a derivative with a 2",4"-dichlorophenyl ring) | researchgate.net |

| Staphylococcus aureus | 0.4 - 0.6 mg/mL | nih.gov |

| Bacillus subtilis | 0.4 - 0.6 mg/mL | nih.gov |

| Pseudomonas aeruginosa | No inhibition | nih.gov |

Anticancer Research of Dichlorochalcones

The core structure of dichlorochalcones is being explored for its potential in developing new anticancer agents.

Cytotoxic Effects on Human Cancer Cell Lines

Cervical Cancer Cells (HeLa)

No specific studies detailing the cytotoxic activity or other biological effects of this compound on HeLa cells were identified. Research on related compounds includes studies on chalcone-sulfonamide hybrids and ruthenium complexes of thiophene-substituted chalcones, which have shown activity against HeLa cells. nih.govnih.gov Another study reported on the cytotoxicity of 3',4'-dichlorochalcone derivatives on HeLa cells. ugm.ac.id

Lung Adenocarcinoma Cells (A549)

There is a lack of specific data on the effects of this compound on A549 lung adenocarcinoma cells. Research has instead focused on other derivatives, such as 5-styryl-2-sulfonamidochalcones and 1,3,5-triazines linked to chalcones, which have demonstrated inhibitory effects on this cell line. encyclopedia.pub

Breast Cancer Cells (MCF-7, T47D)

Specific investigations into the activity of this compound against MCF-7 and T47D breast cancer cells are not present in the available literature. Studies on other chalcone derivatives, such as those with prenyl or geranyl groups and 2',4-dihydroxy-4',6'-dimethoxy-chalcone, have shown cytotoxic effects against these cell lines. mdpi.commdpi.com A quantitative structure-activity relationship (QSAR) study was conducted on a series of chlorochalcones to predict their activity against MCF-7 cells, but this did not specifically focus on the 2,4'-dichloro isomer. cmu.ac.th

Gastric Adenocarcinoma Cells (AGS)

Direct research on the impact of this compound on AGS gastric adenocarcinoma cells is not available. Studies on other chalcone derivatives have been conducted, with some showing the ability to inhibit cell proliferation and migration in gastric cancer cell lines. mdpi.comeco-vector.com

Acute Promyelocytic Leukemia Cells (HL-60)

There are no specific studies on the effects of this compound on HL-60 acute promyelocytic leukemia cells. Research on related compounds, such as guanidine-chalcone hybrids, has demonstrated cytotoxicity against this cell line. csic.es

Colon Cancer Cells (WiDr)

Specific data regarding the activity of this compound against WiDr colon cancer cells is not found in the reviewed literature. Research on other chalcone derivatives, such as those synthesized through Claisen-Schmidt condensation, has been tested against the WiDr cell line. researchgate.netugm.ac.idacs.orgugm.ac.id

Molecular Mechanisms of Anticancer Action

The precise molecular mechanisms by which this compound may exert anticancer effects have not been specifically elucidated due to the lack of targeted research. In general, chalcones are known to induce cancer cell death through various mechanisms, including the induction of apoptosis and the disruption of the cell cycle. ljmu.ac.uk

Chalcones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov This often involves the modulation of Bcl-2 family proteins, activation of caspases, and DNA fragmentation. ljmu.ac.uk Furthermore, many chalcone derivatives have been shown to cause cell cycle arrest, frequently at the G2/M phase, by interfering with the microtubule network. nih.gov Other reported mechanisms for the broader chalcone class include the inhibition of angiogenesis, modulation of signaling pathways like NF-κB, and inhibition of drug efflux pumps, which can contribute to overcoming multidrug resistance in cancer cells. nih.govnih.gov However, without specific studies on this compound, it is not possible to attribute these mechanisms to this particular compound.

Modulation of Cell Signaling Pathways (e.g., PI3K/Akt, MAPK/ERK, NF-κB)

Anti-inflammatory Research of Dichlorochalcones

Chalcones are recognized for their anti-inflammatory properties, which are often linked to their ability to inhibit key inflammatory mediators and enzymes. acs.orgnih.govtandfonline.com

Nitric oxide (NO) is a signaling molecule that, in high amounts produced during inflammation, can contribute to tissue damage. pharm.or.jp Several chalcone derivatives have been reported to inhibit the production of NO in inflammatory cells. researchgate.netnih.gov

Specifically, 2'-methoxy-3,4-dichlorochalcone (B12759374) was identified as a potent inhibitor of NO production in lipopolysaccharide (LPS)-treated RAW 264.7 macrophage cells, with a reported IC₅₀ value between 7.1 and 9.6 μM. jst.go.jp Another related compound, 3,4-dichloro-2′,5′-diethoxychalcone, was also noted for its ability to inhibit LPS-induced NO production. tandfonline.com This inhibition is often a result of the suppression of the enzyme responsible for producing high levels of NO in inflammatory conditions.

The anti-inflammatory effects of dichlorochalcones are further explained by their interaction with key pro-inflammatory enzymes.

Inducible Nitric Oxide Synthase (iNOS): This enzyme is responsible for the production of large quantities of NO during an inflammatory response. pharm.or.jp The inhibitory effect of 2'-methoxy-3,4-dichlorochalcone on NO production has been shown to be a result of the down-regulation of iNOS expression. researchgate.netjst.go.jp

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that produces prostaglandins, which are key mediators of inflammation and pain. nih.gov The anti-inflammatory potential of certain chalcone-sulfonamide hybrids has been linked to their interaction with the COX-2 binding pocket. nih.gov Designing dual inhibitors that target both enzymes like COX-2 and growth factor receptors is an area of active research. mdpi.comresearchgate.net

Neutrophil Elastase: This is a protease released by neutrophils at sites of inflammation that can cause tissue damage. Chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide (B1301883) structure have demonstrated dose-dependent inhibitory activity against neutrophil elastase. nih.gov Two derivatives in particular showed significant inhibition, with IC₅₀ values comparable to the control, oleanolic acid. nih.gov

| Compound | Substituent (R) | IC₅₀ (µg/mL) |

|---|---|---|

| Derivative 7 | Br | 25.61 ± 0.58 |

| Derivative 8 | CH₃ | 25.73 ± 0.39 |

| Oleanolic Acid (Control) | N/A | 20.45 ± 0.78 |

Modulation of Nuclear Factor-kappaB (NF-κB) Activation

The transcription factor Nuclear Factor-kappaB (NF-κB) is a crucial regulator of cellular processes, including inflammation, immune responses, and cell survival. mdpi.comnih.gov Its aberrant activation is implicated in the pathology of various inflammatory diseases and cancers. nih.govnih.gov Chalcones, as a class of compounds, are recognized for their potential to modulate inflammatory pathways, with many derivatives reported to inhibit NF-κB activation. nih.gov This inhibition can occur through various mechanisms, such as preventing the degradation of the inhibitory protein IκBα or blocking the nuclear translocation of NF-κB subunits like p65. nih.govnih.gov

While direct studies on the NF-κB inhibitory activity of this compound were not prominent in the reviewed literature, research on structurally related chlorinated chalcones provides insight into the potential activity of this class. For instance, 2'-methoxy-3,4-dichlorochalcone has been identified as a potent inhibitor of NF-κB. nih.gov In one study, it was shown to inhibit prostaglandin (B15479496) E2 (PGE2) production, an inflammatory mediator downstream of the NF-κB pathway, with a half-maximal inhibitory concentration (IC50) of 7.1 µM. sci-hub.sefrontiersin.org Similarly, another chlorinated chalcone, 2′,5′-dihydroxy-4-chloro-dihydrochalcone (DCDC), was found to significantly inhibit the degradation of IκBα and the subsequent nuclear translocation of NF-κB in lipopolysaccharide (LPS)-stimulated cells. nih.gov These findings suggest that the presence and position of chlorine substituents on the chalcone scaffold can play a significant role in the modulation of the NF-κB signaling pathway.

Antioxidant Research of this compound and Related Compounds

The antioxidant potential of chalcones is often evaluated through in vitro assays that measure their ability to scavenge synthetic free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). While specific DPPH or ABTS assay data for this compound were not available in the reviewed literature, studies on related dichlorinated chalcone derivatives have been conducted.

One investigation focused on a series of new chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide moiety. nih.gov These compounds, however, showed only limited capacity to scavenge DPPH and ABTS radicals. The most active derivative in this series was unable to inhibit 50% of the radicals even at a high concentration of 800 µg/mL. nih.gov

In another study, the antioxidant activity of (E)-1-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, a dichlorinated chalcone isomer named 4-methoxy-2”,4”-dichlorochalcone (4M24DC), was assessed. ajchem-a.comajchem-a.com The compound itself and its metal complexes were tested for their radical scavenging abilities. The results, presented in the table below, indicate that complexation with metal ions enhanced the antioxidant activity compared to the chalcone ligand alone. ajchem-a.comajchem-a.com

| Compound | ABTS IC₅₀ (µM) | DPPH IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-methoxy-2”,4”-dichlorochalcone (4M24DC) | 15.44 ± 0.0051 | 10.11 ± 0.0051 | ajchem-a.com |

| [Co(4M24DC)₂]·2H₂O | 10.15 ± 0.0040 | 6.18 ± 0.0040 | ajchem-a.com |

| [Cu(4M24DC)₂]·2H₂O | 4.19 ± 0.0026 | 2.49 ± 0.0040 | ajchem-a.com |

| [Ni(4M24DC)₂]·2H₂O | 12.59 ± 0.0040 | 8.15 ± 0.0051 | ajchem-a.com |

| Ascorbic Acid (Standard) | Not Reported | 5.52 ± 0.0026 | ajchem-a.com |

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to neutralize these reactive intermediates. rsdjournal.orgnumberanalytics.com While many chalcones are explored for their antioxidant properties and their capacity to reduce oxidative stress, research on 2',4'-Dichlorochalcone reveals a contrary and notable biological effect in certain systems. rsdjournal.orgmdpi.com

Studies investigating the antifungal mechanism of 2',4'-Dichlorochalcone against the plant pathogens Fusarium tricinctum and Trichothecium roseum have shown that the compound induces oxidative stress. mdpi.comresearchgate.net Treatment with 1 µM of 2',4'-Dichlorochalcone led to a significant accumulation of intracellular ROS in the conidia of these fungi, with increases of 41.7% in F. tricinctum and 65.4% in T. roseum. mdpi.com This ROS burst is a key part of its antifungal activity, which also involves disrupting the integrity of the cell membrane and inhibiting mitochondrial respiration. mdpi.comresearchgate.net

This pro-oxidant activity in fungal systems contrasts with the antioxidant effects reported for other chalcones in different biological contexts. acs.org For instance, certain chalcone derivatives have been shown to protect against oxidative damage by reducing lipid peroxidation. rsdjournal.org The specific effect of a chalcone—whether it acts as an antioxidant or a pro-oxidant—can be highly dependent on its chemical structure and the biological system in which it is studied.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a suite of antioxidant and detoxification genes through binding to the Antioxidant Response Element (ARE) in their promoters. mdpi.comnih.govuniroma1.it This Keap1/Nrf2-ARE pathway is a primary mechanism for cellular defense against oxidative stress. mdpi.combrd.so Many chalcones, due to their α,β-unsaturated carbonyl system, can act as Michael acceptors and react with cysteine residues on Keap1, the negative regulator of Nrf2. mdpi.comnih.gov This reaction leads to the release and nuclear translocation of Nrf2, thereby activating the transcription of protective genes like NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1). mdpi.commdpi.com

Direct evidence for this compound activating the Nrf2 pathway was not found in the reviewed literature. However, the research on its antifungal activity provides related insights. The oxidative stress induced by 2',4'-Dichlorochalcone in F. tricinctum and T. roseum was found to activate a cyanide-resistant respiratory pathway. mdpi.comresearchgate.net This process involves the upregulation of Alternative Oxidase (AOX), an enzyme that can help cells manage oxidative stress. mdpi.com The expression level of AOX was enhanced by over 52% in F. tricinctum and 39% in T. roseum following treatment. mdpi.com While distinct from the Nrf2 pathway in mammals, the activation of the AOX pathway represents a significant modulation of a cellular response to oxidative stress induced by this compound.

Reduction of Oxidative Stress within Biological Systems

Antiparasitic Research of Chalcones

Malaria remains a devastating global health issue, and the emergence of drug-resistant Plasmodium parasites necessitates the discovery of new therapeutic agents. d-nb.infopsu.edu Chalcones have been widely investigated as a promising scaffold for the development of novel, cost-effective antimalarial drugs. nih.govpsu.edu Their mode of action is thought to involve multiple targets, including the inhibition of parasitic cysteine proteases, which are crucial for hemoglobin degradation by the parasite. psu.eduekb.eg

Numerous synthetic and natural chalcones have demonstrated significant in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. d-nb.info Structure-activity relationship studies have indicated that the substitution pattern on the chalcone rings is critical for antimalarial potency. nih.govpsu.edu Specifically, chalcones featuring electron-withdrawing groups, such as chlorine atoms, on the B-ring have been shown to exhibit enhanced biological activity. nih.gov

Several studies have highlighted the efficacy of chlorinated chalcones. For example, 4-chloro-2',4'-dihydroxychalcone was identified as the most active among a series of hydroxylated chalcones, with an IC50 of 12.3 µmol/L against the K1 strain of P. falciparum. psu.edu In another study, molecular hybrids combining a quinoline (B57606) nucleus with a chalcone structure were synthesized and tested. mdpi.com A derivative featuring a chlorine substitution was among the most active compounds, displaying an IC50 value of 0.10 μM against the NF54 strain. mdpi.com The table below summarizes the in vitro antimalarial activity of various chalcone derivatives.

| Chalcone Derivative | Parasite Strain | IC₅₀ | Reference |

|---|---|---|---|

| 4-chloro-2',4'-dihydroxychalcone | P. falciparum (K1) | 12.3 µM | psu.edu |

| Chalcone-Quinoline Hybrid (11) | P. falciparum (NF54) | 0.10 µM | mdpi.com |

| 1-(4-chlorophenyl)-3-(pyridin-4-yl)prop-2-en-1-one (7) | P. falciparum (MRC-2) | 0.11 µg/mL | d-nb.info |

| 1-(4-chlorophenyl)-3-(pyridin-4-yl)prop-2-en-1-one (7) | P. falciparum (RKL-9) | 0.18 µg/mL | d-nb.info |

| 3-(2-chloroquinolin-3-yl)-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (P5) | P. berghei (in vivo) | 77.6% chemosuppression @ 100 mg/kg | ekb.eg |

Antileishmanial Activity

Leishmaniasis, a neglected tropical disease caused by the protozoan parasite Leishmania, presents a significant global health challenge. cabidigitallibrary.orgcapes.gov.br The limitations of current therapies have spurred the search for new, effective, and safe antileishmanial agents. cabidigitallibrary.orgcapes.gov.br Chalcones have emerged as a promising class of compounds with demonstrated activity against various Leishmania species. cabidigitallibrary.orgmdpi.comresearchgate.netsciencescholar.usacs.org

The core structure of chalcones, featuring two aryl rings linked by an α,β-unsaturated carbonyl system, is crucial for their biological activity. frontiersin.org Modifications to this basic scaffold, particularly the addition of substituents to the aryl rings, can significantly influence their antileishmanial potency. frontiersin.org For instance, the presence of a nitro group in ring B has been associated with strong and selective antileishmanial activity. frontiersin.org

Several studies have highlighted the potential of various chalcone derivatives against Leishmania. Licochalcone A, a natural chalcone, has shown the ability to prevent lesion development in mice infected with L. major. nih.gov Synthetic chalcones have also demonstrated significant activity. A novel chalcone derivative, LQFM064, exhibited antileishmanial activity against Leishmania (L.) amazonensis promastigotes and was found to reduce the fluidity of the parasite's membrane. ufg.br Furthermore, a series of oxygenated chalcones and other derivatives have shown remarkable antileishmanial properties in vitro. nih.gov

Research has identified specific chalcone derivatives with potent activity against different forms of the parasite. The compound 2',6'-Dihydroxy-4'-methoxychalcone (DMC) was active against both promastigotes and intracellular amastigotes of Leishmania amazonensis. nih.gov In the search for new drug targets, some chalcone derivatives have been identified as inhibitors of Leishmania infantum arginase (LiARG), an essential enzyme for the parasite. frontiersin.orgfrontiersin.org Specifically, chalcone derivatives LC34, LC39, and LC41 were effective against both promastigote and intracellular amastigote forms of L. infantum. frontiersin.org

The following table summarizes the antileishmanial activity of selected chalcone derivatives against different Leishmania species.

| Chalcone Derivative | Leishmania Species | Form | Activity (IC₅₀) | Reference |

| LC32 | L. infantum | Promastigote | 74.1 ± 10.9 μM | frontiersin.org |

| LC14 | L. infantum | Promastigote | 283.4 ± 14.2 μM | frontiersin.org |

| LC41 | L. infantum | Promastigote | 319.1 ± 14.3 μM | frontiersin.org |

| LC39 | L. infantum | Promastigote | 398.0 ± 44.2 μM | frontiersin.org |

| LC34 | L. infantum | Promastigote | 747.2 ± 22.3 μM | frontiersin.org |

| Fungizone® (control) | L. infantum | Promastigote | 23.8 ± 0.7 nM | frontiersin.org |

| 2',4'-dimethoxy-6'-hydroxychalcone | L. mexicana | EC₅₀ = 5.2 μg/mL | nih.gov |

Other Pharmacological Activities of Chalcone Derivatives

Antidiabetic Potential

Chalcone derivatives have garnered significant attention for their potential in managing diabetes. nih.govmdpi.comresearchgate.netthieme-connect.comfrontiersin.orgfrontiersin.org Their multifaceted mechanism of action targets several key pathways involved in glucose metabolism. mdpi.comresearchgate.netidhealthscience.com

One of the primary ways chalcones exert their antidiabetic effects is by inhibiting enzymes such as α-glucosidase and α-amylase. mdpi.comresearchgate.netfrontiersin.orgfrontiersin.orgidhealthscience.com These enzymes are responsible for the breakdown of carbohydrates in the digestive tract. By inhibiting them, chalcones can slow down the absorption of glucose, thereby reducing post-meal blood sugar spikes. idhealthscience.com Several synthetic chalcones, including sulfonamide derivatives, have been identified as potent inhibitors of α-glucosidase. frontiersin.orgidhealthscience.com For example, butein, a natural chalcone, has demonstrated significant inhibition of α-glucosidase and moderate inhibition of α-amylase. frontiersin.orgfrontiersin.org

Beyond enzyme inhibition, chalcones can also directly influence glucose uptake and utilization. Studies have shown that some chalcone derivatives can stimulate glucose consumption in adipocytes. thieme-connect.com The A ring of the chalcone structure appears to be important for this activity. idhealthscience.com For instance, two halogenated chalcone derivatives, AN7-13 and CHA-79, have shown potential in improving glucose intolerance in animal models. thieme-connect.com

Furthermore, some chalcones have been found to modulate the activity of key proteins involved in glucose homeostasis, such as AMP-activated protein kinase (AMPK). mdpi.comresearchgate.net The activation of AMPK can lead to increased glucose uptake in muscles and reduced fat accumulation in the liver. frontiersin.org Trihydroxychalcone derivatives, for example, have been shown to stimulate AMPK activation. frontiersin.org

The structural features of chalcones play a critical role in their antidiabetic activity. The presence of hydroxyl and methoxy (B1213986) groups on the benzaldehyde (B42025) and acetophenone (B1666503) rings, as well as chloro, iodo, and bromo substitutions, have been associated with a glucose-lowering effect. mdpi.com

| Chalcone Derivative/Class | Proposed Antidiabetic Mechanism | Key Findings | Reference |

| Butein | Inhibition of α-glucosidase and α-amylase | Potent competitive inhibitor of both enzymes. | frontiersin.orgfrontiersin.org |

| Sulfonylurea chalcones | Hypoglycemic activity | Activity comparable to the drug gliclazide (B1671584) in rabbits. | frontiersin.org |

| Trihydroxychalcone derivatives | AMPK activation | Stimulated AMPK, improved glucose tolerance. | frontiersin.org |

| AN7-13 and CHA-79 | Improved glucose intolerance | Prevented body weight increase in high-fat diet-fed mice. | thieme-connect.com |

| 2-hydroxychalcone | Increased insulin (B600854) secretion | Exhibited significant hypoglycemic activity in rats. | nih.gov |

Neuroprotective Effects

Chalcones and their derivatives have emerged as promising candidates for neuroprotection due to their ability to counteract oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases. frontiersin.orgacs.orgmdpi.com Their diverse biological activities allow them to modulate multiple pathways associated with neuronal damage. acs.org

A primary mechanism of the neuroprotective action of chalcones is their antioxidant capacity. acs.orgmdpi.com They can scavenge free radicals and upregulate the expression of endogenous antioxidant agents, thereby protecting neuronal cells from oxidative damage. acs.org For example, the synthetic chalcone derivative AN07 has been shown to reduce reactive oxygen species (ROS) levels and stimulate the Nrf2/HO-1 antioxidant pathway in macrophages. mdpi.com

In addition to their antioxidant properties, chalcones exhibit anti-inflammatory effects that contribute to their neuroprotective potential. acs.orgmdpi.com They can inhibit the production of pro-inflammatory enzymes and cytokines, which are often elevated in neurodegenerative conditions. acs.org AN07, for instance, has been observed to decrease the levels of inflammatory markers like iNOS and COX-2. mdpi.com

Furthermore, certain chalcone derivatives have demonstrated the ability to protect neurons from excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to cell death. acs.orgresearchgate.net Some chalcones have shown protective effects against glutamate-induced cell death in mouse hippocampal neuronal cell lines. acs.orgresearchgate.net

The neuroprotective effects of chalcones also extend to the modulation of signaling pathways involved in neuronal survival and growth. mdpi.com The synthetic chalcone derivative AN07 has been found to up-regulate neurotrophic signals, including the IGF-1R/Akt/GSK3β pathway, and to protect against apoptosis in neuronal cells. mdpi.com Similarly, spirocyclic chalcone derivatives have been shown to mitigate intracellular ROS accumulation and inhibit JNK phosphorylation, offering protection against optic nerve injury. nih.gov

Some chalcones have also been investigated for their ability to inhibit enzymes like monoamine oxidase (MAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE), which are targets in the treatment of diseases like Parkinson's and Alzheimer's. acs.orgmdpi.comacs.org

Effects on Central Nervous System (CNS) (Anti-anxiety, Anti-depression, Analgesic)

Chalcones have demonstrated a broad range of activities within the central nervous system, showing potential as anxiolytic, antidepressant, and analgesic agents. researchgate.netsciencescholar.usiasp-pain.orguece.brmalariaworld.orgsphinxsai.com

Anti-anxiety Effects:

Several studies have highlighted the anxiolytic-like effects of chalcone derivatives. iasp-pain.orguece.brmalariaworld.orgtandfonline.comnih.govbiointerfaceresearch.com These effects are often mediated through the GABAergic system, similar to benzodiazepines. uece.brtandfonline.comnih.govbiointerfaceresearch.com For example, a study using adult zebrafish showed that synthetic chalcones reversed anxiety-like behavior, and this effect was blocked by flumazenil, a GABA-A receptor antagonist. uece.brnih.govbiointerfaceresearch.com The compound 5'-methyl-2'-hydroxychalcone has also been shown to exert anxiolytic-like effects in mice. iasp-pain.org Molecular docking studies have further supported the interaction of chalcones with the GABA-A receptor. tandfonline.combiointerfaceresearch.com

Antidepressant Effects:

Chalcone derivatives have also been investigated for their antidepressant potential. iasp-pain.orgrsc.orgrsc.orgresearchgate.netnih.gov The mechanism of action is often linked to the modulation of monoamine neurotransmitters like serotonin (B10506) and norepinephrine (B1679862). researchgate.netnih.gov For instance, the chalcone compound DHIPC was found to significantly increase the levels of serotonin and norepinephrine in different brain regions of rats. researchgate.net Another derivative, chalcone-1203, also demonstrated antidepressant-like activity by increasing these neurotransmitters in the hippocampus and cortex of mice. nih.gov In vivo studies using models like the tail suspension test and forced swim test have confirmed the antidepressant-like effects of various chalcone derivatives. iasp-pain.orgrsc.orgrsc.orgresearchgate.netnih.gov

Analgesic Effects:

The analgesic properties of chalcones have been demonstrated in various pain models. iasp-pain.orgsphinxsai.comnih.gov These effects can be both peripheral and central. nih.gov For example, a fraction containing dimeric chalcones from Myracrodruon urundeuva inhibited acetic acid-induced abdominal contractions and showed activity in the formalin and hot-plate tests in mice, suggesting the involvement of the opioid system. nih.gov The substitution pattern on the chalcone scaffold plays a role in their analgesic activity, with chloro and amino substitutions showing favorable effects. sphinxsai.com A B-ring highly substituted chalcone derivative demonstrated noteworthy analgesic activity in rats.

| Compound/Derivative | CNS Effect | Key Findings | Reference |

| 5'-methyl-2'-hydroxychalcone | Anxiolytic | Exerted anxiolytic-like effects in the plus maze test in mice. | iasp-pain.org |

| Synthetic chalcones | Anxiolytic | Reversed anxiety-like behavior in zebrafish via the GABAergic system. | uece.brnih.govbiointerfaceresearch.com |

| Chalcone nuclei | Antidepressant | Revealed antidepressant-like activities in the tail suspension test. | iasp-pain.org |

| DHIPC | Antidepressant | Increased brain levels of serotonin and norepinephrine. | researchgate.net |

| Chalcone-1203 | Antidepressant | Increased serotonin and norepinephrine in the hippocampus and cortex. | nih.gov |

| 5'-methyl-2'-hydroxy-3'-nitrochalcone | Analgesic | Exhibited antinociceptive activity in chemical and thermal pain tests. | iasp-pain.org |

| Dimeric chalcones | Analgesic | Showed peripheral and central analgesic effects, possibly involving the opioid system. | nih.gov |

| B-ring substituted chalcone | Analgesic | Displayed significant analgesic activity in the acetic-acid induced writhing model. |

Structure Activity Relationship Sar Studies of 2,4 Dichlorochalcone and Analogs

Impact of Halogen Substituents on Biological Activity

Halogen atoms are known to modulate the biological activity of chalcones by influencing their lipophilicity, electronic properties, and steric interactions with target biomolecules. juniperpublishers.comresearchgate.net The introduction of halogens, such as chlorine and bromine, into the chalcone (B49325) scaffold has been shown to enhance various pharmacological activities. juniperpublishers.comresearchgate.netjchemrev.com

Studies on halogenated chalcones have revealed that both the type of halogen and its position on the aromatic rings are crucial for activity. For instance, in a series of phenoxychalcones, derivatives with a bromo substituent in the para position of the diaryl ether moiety displayed better cytotoxic activity against breast cancer cells than their chloro counterparts. tandfonline.com Specifically, 4-bromo-phenoxy derivatives exhibited IC50 values ranging from 1.52–13.28 µM, while the 4-chlorophenoxy derivatives had a range of 1.87–44.20 µM. tandfonline.com

The position of the halogen also plays a significant role. Research on dimethoxylated chalcones as monoamine oxidase-B (MAO-B) inhibitors indicated that a chlorine atom at the ortho position of the B-ring resulted in potent inhibitory activity, with an IC50 value of 0.067 µM. nih.gov In contrast, ortho-substituted chloro and bromo derivatives showed lower MAO-B inhibitory activity in another series. nih.gov Furthermore, some studies suggest that bromine and fluorine derivatives may be preferred over chlorine substituents for antioxidant potential. who.int

Table 1: Effect of Halogen Substitution on Cytotoxic Activity of Phenoxychalcones

| Compound | R | X | IC50 (µM) on MCF-7 |

|---|---|---|---|

| 2a | Br | H | 13.28 |

| 2b | Br | 4-Cl | 4.88 |

| 2c | Br | 4-F | 1.52 |

| 2d | Cl | H | 44.20 |

| 2e | Cl | 4-Cl | 1.87 |

| 2f | Cl | 4-F | 7.96 |

Data sourced from a study on halogenated phenoxychalcones and their cytotoxic activity against human breast cancer cells. tandfonline.comresearchgate.net

Role of the α,β-Unsaturated Carbonyl System in Bioactivity

The α,β-unsaturated carbonyl system, also known as the enone moiety, is a hallmark of the chalcone scaffold and is widely considered essential for the biological activity of many chalcone derivatives. jchemrev.comnih.govpsu.eduajchem-a.comijpsjournal.com This reactive group acts as a Michael acceptor, enabling it to form covalent bonds with nucleophilic groups, such as the thiol groups of cysteine residues in proteins. jchemrev.comresearchgate.netekb.egmdpi.com This interaction can lead to the modulation of various signaling pathways and enzyme activities.

The electrophilicity of the β-carbon in the enone linkage is a key determinant of its reactivity as a Michael acceptor. psu.edu This electrophilicity can be influenced by the substituents on the aromatic rings. researchgate.net Electron-withdrawing groups can enhance the reactivity of the enone system, while electron-donating groups may have the opposite effect. psu.edu

The importance of the α,β-unsaturated system is underscored by studies showing that its removal or saturation often leads to a loss of biological activity. nih.govresearchgate.net For example, saturation of the double bond in the chalcone skeleton has been shown to abolish anticancer activity. researchgate.net The planarity and conformational flexibility of the enone bridge also contribute to how the molecule fits into the binding sites of target proteins. jchemrev.comuni-regensburg.de Chalcones can exist in either s-cis or s-trans conformations, and the preference for one over the other can be influenced by substituents and may affect biological activity. uni-regensburg.de

Influence of Substituent Position on A- and B-Rings

The biological activity of chalcones is highly dependent on the nature and position of substituents on both the A- and B-rings. jchemrev.comajchem-a.comajchem-a.com These substituents can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

For instance, in the context of antileishmanial activity, chalcones with 4'-hydroxyl-substituted B-rings and hetero/polyaromatic A-rings were found to be more active. nih.gov In contrast, good antimalarial activity was associated with chalcones having alkoxylated B-rings and electron-deficient A-rings. nih.gov This highlights how different substitution patterns can be tailored to achieve selectivity for different biological targets.

Structure-activity relationship studies have shown that the position of a substituent can dramatically alter its effect. For example, in a series of chalcone derivatives evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, ortho-substitution on the B-ring was found to be the most promising for BChE inhibition, while meta and para substitutions led to decreased activity. mdpi.com Conversely, for MAO-B inhibition, a chlorine atom at the ortho position of the B-ring was shown to be highly effective. nih.gov

The substitution pattern on the A-ring is also critical. Studies on chalcone derivatives as tubulin polymerization inhibitors revealed that para-substituted compounds on the A-ring were more active than ortho- and meta-substituted analogs. tandfonline.com Furthermore, the presence of hydroxyl groups at specific positions can be crucial for certain activities. For example, 2',5'-dihydroxy substitution on the A-ring, in conjunction with a 2-chloro or 2-bromo substitution on the B-ring, was found to be important for anti-proliferative activity. core.ac.uk

Table 2: Influence of Substituent Position on MAO-B Inhibitory Activity

| Compound | Substitution on B-ring | MAO-B Inhibition IC50 (µM) |

|---|---|---|

| DM12 | 2-Cl | 0.067 |

| DM13 | 3-Cl | >10 |

| DM14 | 4-Cl | >10 |

| DM18 | 2-F | 0.089 |

| DM19 | 3-F | >10 |

| DM20 | 4-F | 0.356 |

Data adapted from a study on dimethoxylated halogen-containing chalcones. nih.gov

Effects of Heterocyclic Extensions and Other Modifications on Target Specificity

Modifying the chalcone scaffold by introducing heterocyclic rings or other chemical moieties can significantly impact biological activity and target specificity. vulcanchem.comresearchgate.net These modifications can alter the physicochemical properties of the molecule, introduce new points of interaction with biological targets, and constrain the molecule into a more favorable conformation.

Replacing one of the aromatic rings of the chalcone with a heterocyclic ring, such as furan (B31954), thiophene (B33073), pyridine, or pyrrole, has been a common strategy to generate novel analogs with diverse pharmacological profiles. mdpi.com For example, the replacement of the phenyl B-ring with a furan or thiophene ring was found to decrease cholinesterase inhibitory activity. mdpi.com In contrast, the introduction of a small lipophilic nitrogen heterocycle at the B-ring was suggested to enhance antimalarial activity.

The incorporation of heterocyclic systems can also lead to the development of compounds with improved target specificity. For instance, chalcone-1,2,3-triazole hybrids have been synthesized and evaluated as potential anticancer agents. researchgate.net Similarly, the fusion of a pyrazole (B372694) ring to the chalcone core has been explored for generating compounds with various biological activities. alliedacademies.org

Computational Chemistry and Drug Design Applications for Dichlorochalcones

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity and interaction patterns. unpad.ac.id This method is widely used to screen virtual libraries of compounds and to understand the structural basis of a ligand's biological activity. mdpi.com

Studies on dichlorochalcone derivatives have employed molecular docking to elucidate their potential as inhibitors of various enzymes. For instance, a Quantitative Structure-Activity Relationship (QSAR) study on new chlorochalcone (B8783882) derivatives designed as breast cancer agents involved docking these compounds into the active site of the Cyclooxygenase-2 (COX-2) enzyme. cmu.ac.th The results revealed that the designed chlorochalcones were able to bind effectively to key amino acid residues, namely Arg120 and Tyr355, within the enzyme's active site. cmu.ac.th Similarly, in a study targeting the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) receptor, an important target for antimalarial drugs, 2',4'-dihydroxy-4-chlorochalcone was synthesized and evaluated, with docking studies confirming its interaction with the receptor. smujo.id

The binding affinity, often expressed in kcal/mol, is a key metric obtained from docking studies, with more negative values indicating stronger binding. Docking studies on various chalcone (B49325) derivatives have reported binding affinities ranging from -6.3 to -9.6 kcal/mol against different protein targets. researchgate.net The specific binding interactions, such as hydrogen bonds and hydrophobic interactions, identified through docking are crucial for understanding the molecular basis of the ligand's inhibitory action and for guiding further structural modifications. scitechnol.com

Table 1: Selected Molecular Docking Studies of Dichlorochalcone Derivatives

| Compound/Derivative | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Chlorochalcone Derivatives | Cyclooxygenase-2 (COX-2) | Arg120, Tyr355 | Not specified | cmu.ac.th |

| 2',4'-dihydroxy-4-chlorochalcone | PfDHODH | Not specified | Not specified | smujo.id |

| Various Chalcone Derivatives | Multiple Receptors | Not specified | -6.3 to -9.6 | researchgate.net |

This table is interactive and can be sorted by column headers.

Quantum Chemical Studies (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis)

Quantum chemical studies, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. acs.orgufc.br These calculations are used to determine various molecular properties and reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from these studies. It serves as an indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. acs.orgajchem-a.com A small HOMO-LUMO gap suggests that a molecule is more reactive, more polarizable, and is classified as a soft molecule, as it requires less energy to be excited. acs.org Conversely, a large energy gap indicates higher stability and lower reactivity. acs.org For example, studies on dichloro-substituted chalcone isomers have shown that the HOMO-LUMO energy gap is a key factor in determining their relative reactivity and stability. acs.orgresearchgate.net The (3,5)-dichloro isomer was found to be the most reactive due to its small HOMO-LUMO gap, while the (2,6)-dichloro isomer was the least reactive, possessing the largest gap. acs.org

DFT calculations also allow for the mapping of the Molecular Electrostatic Potential (MEP), which illustrates the charge distribution across the molecule and helps identify regions susceptible to electrophilic and nucleophilic attack. acs.orgpreprints.org

Table 2: Frontier Molecular Orbital (FMO) Data for Selected Dichloro-Chalcone Isomers

| Chalcone Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| (2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Not specified | Not specified | -3.4869 | acs.org |

| (3,5)-dichloro methoxy (B1213986) chalcone | Not specified | Not specified | Smallest among isomers | acs.org |

| (2,6)-dichloro methoxy chalcone | Not specified | Not specified | Largest among isomers | acs.org |

This table is interactive and can be sorted by column headers.

In Silico Screening and Virtual Ligand-Protein Interaction Analysis

In silico screening, or virtual screening, is a computational strategy used in the early stages of drug discovery to search large libraries of chemical structures and identify those that are most likely to bind to a drug target. mdpi.comnih.gov This approach significantly reduces the time and cost associated with experimental screening. mdpi.com

Virtual screening can be structure-based or ligand-based. Structure-based virtual screening (SBVS) utilizes the 3D structure of the target protein to dock candidate ligands and score their potential binding modes. mdpi.com For instance, researchers have used SBVS to screen for chalcone derivatives that could act as estrogen receptor ligands or as inhibitors of the PfDHODH receptor for antimalarial therapy. smujo.idljmu.ac.uk

Ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds to identify new ones with similar properties, often using pharmacophore models. A pharmacophore represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. This method was successfully used to screen for and identify novel chalcones with potent anticancer activity. mdpi.com The analysis of ligand-protein interactions from these screenings provides critical information on how a compound like 2,4'-Dichlorochalcone might bind to a biological target, guiding the design of more effective derivatives. unpad.ac.id

Predictive Modeling for Bioactivity (e.g., QSAR)